molecular formula C20H25ClN2 B5217458 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride

9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride

Cat. No. B5217458
M. Wt: 328.9 g/mol
InChI Key: QMQVRKXAVXZVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride, also known as P7C3, is a synthetic compound that has shown promising results in scientific research applications. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride is not yet fully understood. However, it is believed to work by promoting the survival of new neurons in the brain. This is thought to be due to its ability to activate a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT).
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. This compound has also been found to increase the activity of a specific type of brain cell called astrocytes, which play a role in supporting the function of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride for lab experiments is that it has shown promising results in promoting neurogenesis in animal models. This makes it a potentially useful tool for studying the mechanisms of neurogenesis and developing new treatments for neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride. One area of interest is investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is exploring its anti-depressant effects and potential use in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize its use in lab experiments.

Synthesis Methods

The synthesis method of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride involves the reaction of 9H-carbazole with 1-piperidinepropanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method was first described in a research paper published in the journal Cell in 2010.

Scientific Research Applications

9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has shown potential therapeutic benefits in several scientific research applications. It has been found to promote neurogenesis, or the growth of new neurons, in the brain. This is a promising finding for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-depressant effects and may be useful in the treatment of depression.

properties

IUPAC Name

9-(3-piperidin-1-ylpropyl)carbazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.ClH/c1-6-13-21(14-7-1)15-8-16-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22;/h2-5,9-12H,1,6-8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQVRKXAVXZVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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